molecular formula C11H20N4O2 B2611099 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1226442-63-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2611099
CAS No.: 1226442-63-2
M. Wt: 240.307
InChI Key: JNMACFIHWMGBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a chemical compound designed around the pyrazolyl-urea scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The pyrazole core is a privileged structure in pharmaceutical agents, known for its versatility and presence in compounds with a wide spectrum of biological activities . Urea derivatives are particularly valuable in drug design because the urea function is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with various biological targets . This makes such compounds prime candidates for use as protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . This specific molecule features a 3,5-dimethylpyrazole moiety linked to a methoxyethylurea group via an ethyl spacer. Compounds with this general architecture are frequently explored in high-throughput screening and as key intermediates in the synthesis of more complex bioactive molecules. The pyrazolyl-urea scaffold is a recognized pharmacophore in the development of potential therapeutics, and researchers can utilize this compound to probe biological pathways or as a building block for creating targeted inhibitors . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. This product is not intended for human or animal use.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-9-8-10(2)15(14-9)6-4-12-11(16)13-5-7-17-3/h8H,4-7H2,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMACFIHWMGBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated pyrazole with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea moiety to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the urea moiety, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, reduced urea derivatives.

    Substitution Products: Alkylated or acylated pyrazole and urea derivatives.

Scientific Research Applications

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coordination complexes.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the urea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs, drawn from the evidence, include:

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Molecular Formula Key Substituents Notable Properties/Data Source
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea (Target) C₁₂H₂₁N₅O₂* 3,5-Dimethylpyrazole, 2-methoxyethyl Hypothesized higher solubility due to ether group
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₄H₁₈N₄O Phenyl, 3-methylpyrazole Mp: 148–150°C; IR: ν(NH) 3320 cm⁻¹
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (2) C₁₂H₁₂F₆N₂O₂ CF₃-phenyl, 2-methoxyethyl Enhanced lipophilicity from CF₃ groups
MK13: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea C₁₃H₁₆N₄O₃ Dimethoxyphenyl, 4-methylpyrazole Synthesized via acetic acid reflux

*Molecular formula deduced from structural analysis.

Key Observations:

Pyrazole vs. Phenyl Substituents: The target compound’s 3,5-dimethylpyrazole group (electron-donating methyl substituents) contrasts with the phenyl group in compound 9a . This difference likely influences electronic properties, with the pyrazole enhancing hydrogen-bonding capacity compared to the hydrophobic phenyl.

Methoxyethyl vs. Alkyl Chains :

  • The 2-methoxyethyl group in the target and compound 2 introduces polarity and flexibility, improving aqueous solubility relative to purely alkyl chains (e.g., ethyl in 9a ).

Trifluoromethyl Effects :

  • Compound 2 incorporates CF₃ groups, which dramatically increase lipophilicity and metabolic stability compared to the target’s methyl-substituted pyrazole.

Spectroscopic and Physical Properties

  • IR Spectroscopy : Urea derivatives typically exhibit NH stretching vibrations near 3300 cm⁻¹, as seen in 9a . The target compound’s pyrazole may introduce additional C=N stretches (~1600 cm⁻¹).
  • Melting Points : The absence of bulky aromatic groups (e.g., phenyl in 9a ) in the target suggests a lower melting point compared to 9a (148–150°C) due to reduced crystallinity.

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol

Enzyme Inhibition

Pyrazolyl ureas have been identified as inhibitors of human carbonic anhydrase (hCA), a metalloenzyme involved in various physiological processes. Compounds in this class have demonstrated IC50 values in the nanomolar range, indicating potent inhibition . The mechanism often involves coordination with the zinc ion at the enzyme's active site. This suggests that our compound may possess similar inhibitory effects, contributing to potential therapeutic applications in conditions where hCA is implicated.

Anti-inflammatory Activity

Certain pyrazolyl derivatives have been explored for their anti-inflammatory properties. For instance, compounds exhibiting p38 MAPK inhibition have shown promise in reducing cytokine production in inflammatory models . The structural characteristics of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea may allow it to interact effectively with such targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolyl ureas. Variations in substituents on the pyrazole ring and urea moiety can significantly influence potency and selectivity against specific biological targets. For instance, modifications that enhance hydrophobic interactions or hydrogen bonding can lead to improved enzyme inhibition or enhanced bioavailability .

Study 1: Antimicrobial Efficacy

In a study evaluating a series of pyrazolyl ureas for antimicrobial activity, several derivatives were synthesized and tested against standard bacterial strains. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to others . This highlights the potential for further exploration of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea within this context.

Study 2: Enzyme Inhibition Profiles

A detailed investigation into enzyme inhibition revealed that certain pyrazolyl ureas could inhibit sEH with IC50 values ranging from 16.2 to 50.2 nmol/L . This suggests that our compound may also exhibit similar enzyme inhibition profiles, warranting further investigation into its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include alkylation of 3,5-dimethylpyrazole with a bromoethyl intermediate, followed by urea coupling using carbodiimide chemistry. Critical parameters are solvent choice (e.g., DMF or THF), temperature control (50–80°C), and stoichiometric ratios of reagents. For example, NaN₃ in DMF at 50°C for azide formation (analogous to methods in ) or cyanamide-mediated urea synthesis (as in ). Purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole CH₃ groups at δ 2.2–2.5 ppm, urea NH signals at δ 5.5–6.5 ppm).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry, as demonstrated in pyrazole-urea derivatives ( ).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight .

Q. What purification strategies mitigate byproduct formation in urea-linked heterocycles?

  • Methodological Answer : Byproducts like unreacted amines or dimerized urea can be minimized via:

  • pH-controlled extraction : Adjust aqueous layers to pH 3–4 to protonate free amines, enhancing separation ( ).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals, as shown in pyrazole-thiazolidinone systems ( ).
  • Chromatography : Reverse-phase HPLC with C18 columns for polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the urea moiety in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding interactions between the urea group and target proteins. Studies on similar triazolo-pyridazine ureas () show that electron-withdrawing substituents on the pyrazole enhance urea’s hydrogen-bond acceptor capacity. Software like Gaussian or ORCA can simulate binding affinities to enzymes like kinases .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from solubility or membrane permeability issues. Address via:

  • Solubility Screening : Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound stability ().
  • Metabolic Profiling : LC-MS/MS to detect degradation products in cell media.
  • Target Engagement Assays : CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What strategies elucidate the role of the 2-methoxyethyl group in pharmacokinetics?

  • Methodological Answer : The 2-methoxyethyl group enhances solubility and modulates logP. Compare analogs with/without this group using:

  • Permeability Assays : Caco-2 monolayers to assess intestinal absorption.
  • Microsomal Stability Tests : Rat liver microsomes to measure metabolic half-life.
  • In Silico ADMET : Tools like SwissADME predict bioavailability changes ().

Q. How can crystallographic data resolve ambiguities in regioselectivity during pyrazole alkylation?

  • Methodological Answer : Ambiguities in alkylation sites (N1 vs. N2 of pyrazole) are resolved via:

  • Single-Crystal XRD : Compare bond distances between pyrazole N and ethyl linker (N–C bond ~1.45 Å for alkylated N).
  • NOESY NMR : Detect spatial proximity between ethyl protons and pyrazole CH₃ groups.
  • DFT-Based Energy Minimization : Identify thermodynamically favored regioisomers ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.